molecular formula C11H15NO3 B13885113 Methyl 3-methoxy-5-(methylaminomethyl)benzoate

Methyl 3-methoxy-5-(methylaminomethyl)benzoate

Cat. No.: B13885113
M. Wt: 209.24 g/mol
InChI Key: KAQCLAALVBCMHY-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-(methylaminomethyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxy group, and a methylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-(methylaminomethyl)benzoate typically involves multiple steps. One common method starts with the nitration of methyl 3-methylbenzoate, followed by reduction to form the corresponding amine. The amine is then subjected to methylation and methoxylation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-(methylaminomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 3-methoxy-5-(methylaminomethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-methoxy-5-(methylaminomethyl)benzoate exerts its effects involves interactions with specific molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxy-5-(methylaminomethyl)benzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential biological activity, distinguishing it from similar compounds .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 3-methoxy-5-(methylaminomethyl)benzoate

InChI

InChI=1S/C11H15NO3/c1-12-7-8-4-9(11(13)15-3)6-10(5-8)14-2/h4-6,12H,7H2,1-3H3

InChI Key

KAQCLAALVBCMHY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC(=C1)OC)C(=O)OC

Origin of Product

United States

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